molecular formula C12H23B B1273308 2-Bromo-1-dodecene CAS No. 74571-85-0

2-Bromo-1-dodecene

Cat. No. B1273308
CAS RN: 74571-85-0
M. Wt: 247.21 g/mol
InChI Key: VGENESRXYVZZFJ-UHFFFAOYSA-N
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Description

2-Bromo-1-dodecene is a brominated organic compound that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss 2-Bromo-1-dodecene, they do provide insights into related brominated compounds and their synthesis, which can be extrapolated to understand the properties and potential synthesis routes for 2-Bromo-1-dodecene.

Synthesis Analysis

The synthesis of brominated organic compounds can be complex and requires careful consideration of regioselectivity and diastereoselectivity. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed using halogenated alkynes as substrates, which demonstrates the potential for synthesizing brominated dienes with high selectivity . Similarly, the synthesis of dioxabicyclic bromoallene marine natural products from glycidol indicates that brominated compounds can be synthesized from common starting materials with high stereocontrol . These methods could potentially be adapted for the synthesis of 2-Bromo-1-dodecene.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity and physical properties. For example, the structure of a 1-bromoalumole was found to exist as a dimeric structure in the crystalline state, which could affect its reactivity . Computational analysis has been used to investigate conformational effects on the rate of reactions, such as ring-closing metathesis (RCM), which is crucial for understanding the synthesis of complex brominated structures . These insights are relevant for predicting the molecular structure and reactivity of 2-Bromo-1-dodecene.

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions . Additionally, 1-bromo-1-lithioethene has been used as a reagent in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford bromoallylic alcohols . These reactions highlight the versatility of brominated compounds in synthesis and could be relevant to the chemical behavior of 2-Bromo-1-dodecene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of bromine can increase the molecular polarizability, as seen in the alkylation of benzene with 1-dodecene in ionic liquids, where the bromine-containing ionic liquid exhibited the best catalytic performance . The reactivity of brominated compounds with electron-deficient alkenes and allyl bromides to form dienes also illustrates the influence of bromine on the chemical properties . These properties are important for understanding the behavior of 2-Bromo-1-dodecene in various chemical environments.

Scientific Research Applications

Synthesis Applications

2-Bromo-1-dodecene has been involved in various synthesis processes in scientific research. For instance, Singh, Bhadani, and Kamboj (2008) explored its use in synthesizing β-bromo monoethers of glycerol. This process involved reacting α-olefins with N-bromosuccinimide and solketal, followed by deprotection, which led to isomeric mixtures of the monoethers (Singh, Bhadani, & Kamboj, 2008).

Catalysis Research

Research into catalysis has also employed 2-Bromo-1-dodecene. Xin et al. (2005) studied the alkylation of benzene with 1-dodecene in ionic liquids, where they found specific ionic liquids exhibiting the best catalytic performance due to their Lewis acidity and molecular polarizability (Xin et al., 2005). Similarly, Chen, Li, Li, Cheng, and Li (2003) investigated the hydroformylation of 1-dodecene in aqueous/organic two-phase systems catalyzed by RhCl(CO)(TPPTS) 2 -BISBIS. They observed enhanced reaction rates and excellent regioselectivity for linear aldehyde using this method (Chen et al., 2003).

Material Science and Nanotechnology

In material science and nanotechnology, Bernard et al. (2018) demonstrated the solvent effects on the synthesis of germanium nanoparticles using a mixture of oleylamine and 1-dodecene. They observed that varying concentrations of 1-dodecene influenced the size and crystallinity of the nanoparticles, highlighting its role in nanoparticle synthesis (Bernard et al., 2018).

Polymer Chemistry

In the field of polymer chemistry, Liu, Fu, Wang, Xu, and Fan (2008) researched the bromination of poly(1-dodecene-co-pMS) copolymers, leading to the successful synthesis of amphiphilic poly(1-dodecene-co-pMS)-graft-PEG copolymers. These copolymers exhibited self-assembly into reverse micelles in n-octane, demonstrating significant potential in micellization and nano-structuring (Liu et al., 2008).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Song (2003) explored the influence of hydrogen sulfide partial pressure on the hydrogenation reaction of 1-dodecene on NiMo/Al_2O_3 catalysts. This study was significant for understanding the reaction dynamics in hydrocracking processes (Song, 2003).

properties

IUPAC Name

2-bromododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENESRXYVZZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373656
Record name 2-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-dodecene

CAS RN

74571-85-0
Record name 2-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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